Ethyl 4,6,6-tribromo-2,3,3-trimethylhex-5-enoate
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Overview
Description
Ethyl 4,6,6-tribromo-2,3,3-trimethylhex-5-enoate is an organic compound with the molecular formula C11H17Br3O2 It is a derivative of hexenoic acid, characterized by the presence of three bromine atoms and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,6,6-tribromo-2,3,3-trimethylhex-5-enoate typically involves the bromination of a precursor compound. The reaction conditions often include the use of bromine or a bromine-containing reagent under controlled temperature and solvent conditions to ensure selective bromination at the desired positions on the hexenoate backbone .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by bromination and esterification reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6,6-tribromo-2,3,3-trimethylhex-5-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated or debrominated products.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield ethyl esters with different functional groups, while oxidation can produce carboxylic acids .
Scientific Research Applications
Ethyl 4,6,6-tribromo-2,3,3-trimethylhex-5-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s brominated structure makes it a potential candidate for studying enzyme interactions and inhibition.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Mechanism of Action
The mechanism by which ethyl 4,6,6-tribromo-
Properties
CAS No. |
60692-65-1 |
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Molecular Formula |
C11H17Br3O2 |
Molecular Weight |
420.96 g/mol |
IUPAC Name |
ethyl 4,6,6-tribromo-2,3,3-trimethylhex-5-enoate |
InChI |
InChI=1S/C11H17Br3O2/c1-5-16-10(15)7(2)11(3,4)8(12)6-9(13)14/h6-8H,5H2,1-4H3 |
InChI Key |
XGQVUNWWCIJBTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C(C)(C)C(C=C(Br)Br)Br |
Origin of Product |
United States |
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